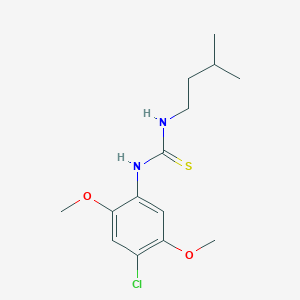
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea, also known as CDMT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CDMT is a thiourea derivative that has been used in various scientific studies, including its use as a reagent in organic synthesis and as an inhibitor of various enzymes.
科学的研究の応用
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been used in various scientific studies due to its unique properties. It has been used as a reagent in organic synthesis, specifically in the synthesis of amides and peptides. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has also been used as an inhibitor of various enzymes, such as chitinase and β-glucuronidase. Furthermore, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been used as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells.
作用機序
The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea is not fully understood, but it is believed to inhibit enzymes by binding to their active sites. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been shown to have a high affinity for enzymes that contain a thiol group, which is necessary for their activity. By binding to the thiol group, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea can inhibit the enzyme's activity, leading to a decrease in its function.
Biochemical and Physiological Effects:
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been shown to have various biochemical and physiological effects. In studies, it has been shown to inhibit the growth of cancer cells, specifically breast cancer cells. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has also been shown to inhibit the activity of chitinase, an enzyme that is involved in the degradation of chitin, a major component of the exoskeleton of insects and crustaceans. Additionally, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been shown to inhibit the activity of β-glucuronidase, an enzyme that is involved in the metabolism of xenobiotics and drugs.
実験室実験の利点と制限
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified, making it an ideal compound for scientific research applications. Additionally, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been shown to have a high affinity for certain enzymes, making it an effective inhibitor. However, there are limitations to the use of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood, making it difficult to predict its effects on certain enzymes.
将来の方向性
There are several future directions for the use of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea in scientific research. One potential application is its use as an anti-cancer agent. Further studies are needed to determine the optimal concentration and delivery method for 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea to effectively inhibit the growth of cancer cells. Additionally, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea could be used as a potential inhibitor of other enzymes, such as proteases and kinases. Further studies are needed to determine the efficacy of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea as an inhibitor of these enzymes. Finally, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea could be used as a potential drug candidate for the treatment of various diseases. Further studies are needed to determine its safety and efficacy in vivo.
Conclusion:
In conclusion, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea is a unique compound that has gained significant attention in the scientific community due to its potential applications. Its synthesis method has been optimized to obtain high yields and purity, making it an ideal compound for scientific research applications. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been used as a reagent in organic synthesis and as an inhibitor of various enzymes. Its mechanism of action is not fully understood, but it is believed to inhibit enzymes by binding to their active sites. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has several advantages for lab experiments, but there are limitations to its use. Finally, there are several future directions for the use of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea in scientific research, including its potential use as an anti-cancer agent and inhibitor of other enzymes.
合成法
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea can be synthesized using a straightforward process that involves the reaction between 4-chloro-2,5-dimethoxyaniline and 3-methylbutylisothiocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and yields 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea as a white crystalline solid. The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been optimized to obtain high yields and purity, making it an ideal compound for scientific research applications.
特性
製品名 |
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea |
|---|---|
分子式 |
C14H21ClN2O2S |
分子量 |
316.8 g/mol |
IUPAC名 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea |
InChI |
InChI=1S/C14H21ClN2O2S/c1-9(2)5-6-16-14(20)17-11-8-12(18-3)10(15)7-13(11)19-4/h7-9H,5-6H2,1-4H3,(H2,16,17,20) |
InChIキー |
UZFXYEHRNAZWQO-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
正規SMILES |
CC(C)CCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)





![Ethyl 4-[(4-sulfamoylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216389.png)





![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)
